ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Description
Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound featuring a bicyclic structure with an oxirane ring and an ester functional group
Properties
CAS No. |
2703781-52-4 |
|---|---|
Molecular Formula |
C16H25IO3 |
Molecular Weight |
392.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps:
-
Formation of the Bicyclic Core: : The bicyclic core can be synthesized through a [2+2] cycloaddition reaction involving a suitable diene and an alkene. This step often requires photochemical conditions or the use of a Lewis acid catalyst to facilitate the cycloaddition process .
-
Introduction of the Iodomethyl Group: : The iodomethyl group can be introduced via a radical halogenation reaction. This involves the use of iodine and a radical initiator such as azobisisobutyronitrile (AIBN) under UV light to achieve selective halogenation at the desired position .
-
Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and halogenation steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of iodocarboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The iodomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include thiols, amines, and alkoxides, leading to the formation of thioethers, amines, and ethers, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium thiolate (NaSR), sodium amide (NaNH2), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products
Oxidation: Iodocarboxylic acids.
Reduction: Alcohols.
Substitution: Thioethers, amines, ethers.
Scientific Research Applications
Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[21
-
Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.
-
Materials Science: : Its bicyclic structure and functional groups can be exploited in the synthesis of novel polymers and materials with specific mechanical and chemical properties.
-
Chemical Biology: : The compound can be used as a probe to study biological processes involving esterases and other enzymes that interact with ester functional groups.
Mechanism of Action
The mechanism by which ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-cycloheptyl-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group. This compound may exhibit different reactivity and biological activity due to the different halogen atom.
Ethyl 3-cycloheptyl-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Another analog with a chloromethyl group, which may have distinct chemical properties and applications.
Uniqueness
Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which provides a versatile site for further chemical modifications. This makes it particularly valuable in synthetic chemistry for the development of new compounds with tailored properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
